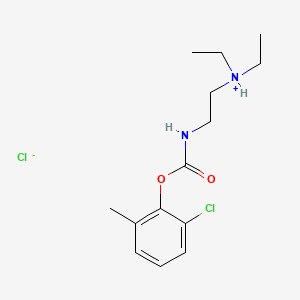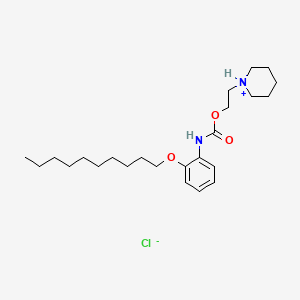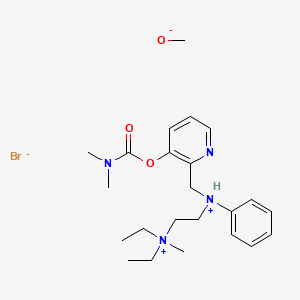
1-Benzyl-2,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(benzyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two chlorine atoms and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(benzyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, dichloro(benzyl)benzene is produced through large-scale chlorination processes. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Dichloro(benzyl)benzene can undergo oxidation reactions to form corresponding benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form benzylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: Dichloro(benzyl)benzene can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylbenzene.
Substitution: Hydroxybenzylbenzene or aminobenzylbenzene, depending on the nucleophile used.
科学的研究の応用
Dichloro(benzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: Dichloro(benzyl)benzene is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of dichloro(benzyl)benzene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to alterations in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
類似化合物との比較
1,2-Dichlorobenzene: An isomer of dichloro(benzyl)benzene with two chlorine atoms on adjacent carbon atoms of the benzene ring.
1,3-Dichlorobenzene: Another isomer with chlorine atoms on the meta positions of the benzene ring.
1,4-Dichlorobenzene: An isomer with chlorine atoms on the para positions of the benzene ring.
Uniqueness: Dichloro(benzyl)benzene is unique due to the presence of both a benzyl group and two chlorine atoms on the benzene ring This structural arrangement imparts distinct chemical properties and reactivity compared to its isomers
特性
CAS番号 |
65652-42-8 |
|---|---|
分子式 |
C13H10Cl2 |
分子量 |
237.12 g/mol |
IUPAC名 |
1-benzyl-2,4-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChIキー |
LQUWZOKGGJISJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)



